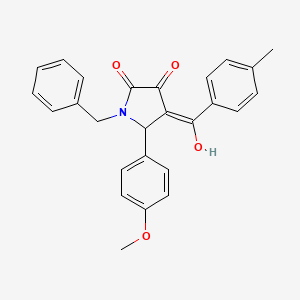
4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a methanesulfonyl group, a methoxyphenyl group, and a piperazine ring. These structural features contribute to its reactivity and functionality in various chemical processes.
準備方法
The synthesis of 4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-methoxyphenylamine with methanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperazine-1-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as methanesulfonic acid and the corresponding amine.
科学的研究の応用
4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an inhibitor of specific enzymes or receptors.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects. These interactions are crucial for its potential therapeutic applications.
類似化合物との比較
4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
4-Methanesulfonyl-N-(3-methoxyphenyl)methyl]aniline: This compound shares the methanesulfonyl and methoxyphenyl groups but differs in its overall structure and reactivity.
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid: This compound contains a boronic acid group, which imparts different chemical properties and applications.
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide: This compound has a similar piperazine ring but includes additional functional groups that alter its biological activity.
特性
IUPAC Name |
N-(3-methoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-20-12-5-3-4-11(10-12)14-13(17)15-6-8-16(9-7-15)21(2,18)19/h3-5,10H,6-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHMUMRGEZTJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1,N1-DIETHYL-N4-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE](/img/structure/B5461822.png)
![N-(4-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5461829.png)

![N-[1-(4-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5461839.png)
![N,N-DIETHYL-N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5461847.png)
![N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5461848.png)

![4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5461859.png)
![3-{2-[cyclopropyl(3-methylbutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5461867.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461873.png)
![N-(3-{[(2-methoxy-5-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5461877.png)
![6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5461882.png)
![2-{[(2,6-Dimethylmorpholin-4-yl)acetyl]amino}benzamide](/img/structure/B5461914.png)
